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Compound of Interest

Compound Name: Diethyl acetylmalonate

Cat. No.: B1295209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
acetamidomalonate (DEAM), a versatile intermediate in the synthesis of amino acids and other
pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Introduction

Diethyl acetamidomalonate (CAS No: 1068-90-2) is a derivative of diethyl malonate and serves
as a key building block in organic synthesis.[1] A thorough understanding of its spectroscopic
characteristics is essential for reaction monitoring, quality control, and structural confirmation.
This document presents the key spectroscopic data in a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for diethyl acetamidomalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for Diethyl Acetamidomalonate in CDCIs[2]
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
6.67 d 1H 5.7 NH
5.18 d 1H 7.1 a-CH
4.27 m 4H - -O-CH2-CHs
2.08 s 3H - -C(=0)-CHs
1.30 t 6H 7.1 -O-CH2-CHs

Table 2: 13C NMR Data for Diethyl Acetamidomalonate in CDClIs[2]

Chemical Shift (6) ppm Assignment
169.5 C=0 (amide)
166.5 C=0 (ester)
62.6 -O-CH2-CHs
56.5 a-CH

22.8 -C(=0)-CHs
14.0 -O-CH2-CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Diethyl Acetamidomalonate
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Wavenumber (cm~?) Functional Group
~3300 N-H stretch

~1740 C=0 stretch (ester)
~1680 C=0 stretch (amide 1)
~1530 N-H bend (amide II)
~1200 C-O stretch

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of Diethyl Acetamidomalonate[3]

miz Proposed Fragment
218 [M+H]* (Molecular lon + H)
102 [M - COOC:2Hs - C2Hs]*

99 [M - 2(OCzHs)]*

74 [C2Hs00C]*

43 [CHsCOl*

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of diethyl acetamidomalonate (typically 5-25 mg for *H NMR and 50-100 mg for 13C
NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCIs), in a high-quality
NMR tube.[4] The spectrum is recorded on an NMR spectrometer, for instance, a 300 MHz
instrument.[2] The chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS), set at 0.00 ppm. For 13C NMR, the solvent peak is often used as a

secondary reference.
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Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
[5] A small amount of the solid diethyl acetamidomalonate can be analyzed neat using an
Attenuated Total Reflectance (ATR) accessory.[3] Alternatively, the sample can be prepared as
a KBr pellet or as a mull in Nujol. The spectrum is recorded over the standard mid-IR range of
4000-400 cm~1. A background spectrum is recorded prior to the sample scan to subtract the
contribution of atmospheric CO2 and water vapor.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic
separation technique like Gas Chromatography (GC-MS).[6] For GC-MS analysis, the sample
Is introduced into the GC, where it is vaporized and separated on a capillary column before
entering the mass spectrometer. Electron lonization (El) is a common method for generating
ions, which are then separated by their mass-to-charge (m/z) ratio by a mass analyzer.[6]

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like diethyl acetamidomalonate.
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Spectroscopic analysis workflow for a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Acetamidomalonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295209#spectroscopic-data-of-diethyl-
acetylmalonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.benchchem.com/product/b1295209#spectroscopic-data-of-diethyl-acetylmalonate-nmr-ir-ms
https://www.benchchem.com/product/b1295209#spectroscopic-data-of-diethyl-acetylmalonate-nmr-ir-ms
https://www.benchchem.com/product/b1295209#spectroscopic-data-of-diethyl-acetylmalonate-nmr-ir-ms
https://www.benchchem.com/product/b1295209#spectroscopic-data-of-diethyl-acetylmalonate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1295209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

